

Introduction: The Strategic Importance of the Pyrrolidinylethyl Moiety

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(2-Bromoethyl)pyrrolidine hydrochloride

Cat. No.: B033933

[Get Quote](#)

In the landscape of modern medicinal chemistry, the pyrrolidine ring stands out as one of the most prevalent heterocyclic scaffolds in FDA-approved pharmaceuticals.^{[1][2]} Its significance lies in its ability to confer favorable physicochemical properties, introduce crucial stereochemistry, and enhance binding affinity to biological targets.^{[1][3]} **1-(2-Bromoethyl)pyrrolidine hydrochloride** (CAS: 106536-48-5) is a key reagent that serves as a versatile building block for introducing the valuable 1-pyrrolidinoethyl fragment into molecular architectures.^[1]

This guide provides an in-depth technical overview of **1-(2-Bromoethyl)pyrrolidine hydrochloride**, designed for researchers, scientists, and drug development professionals. We will explore its chemical and physical properties, detail a representative synthetic pathway and purification protocol, analyze its core reactivity, and discuss its application in the synthesis of pharmacologically active compounds. The causality behind experimental choices and critical safety protocols will be emphasized throughout to ensure both scientific integrity and safe laboratory practice.

Section 1: Core Compound Characteristics

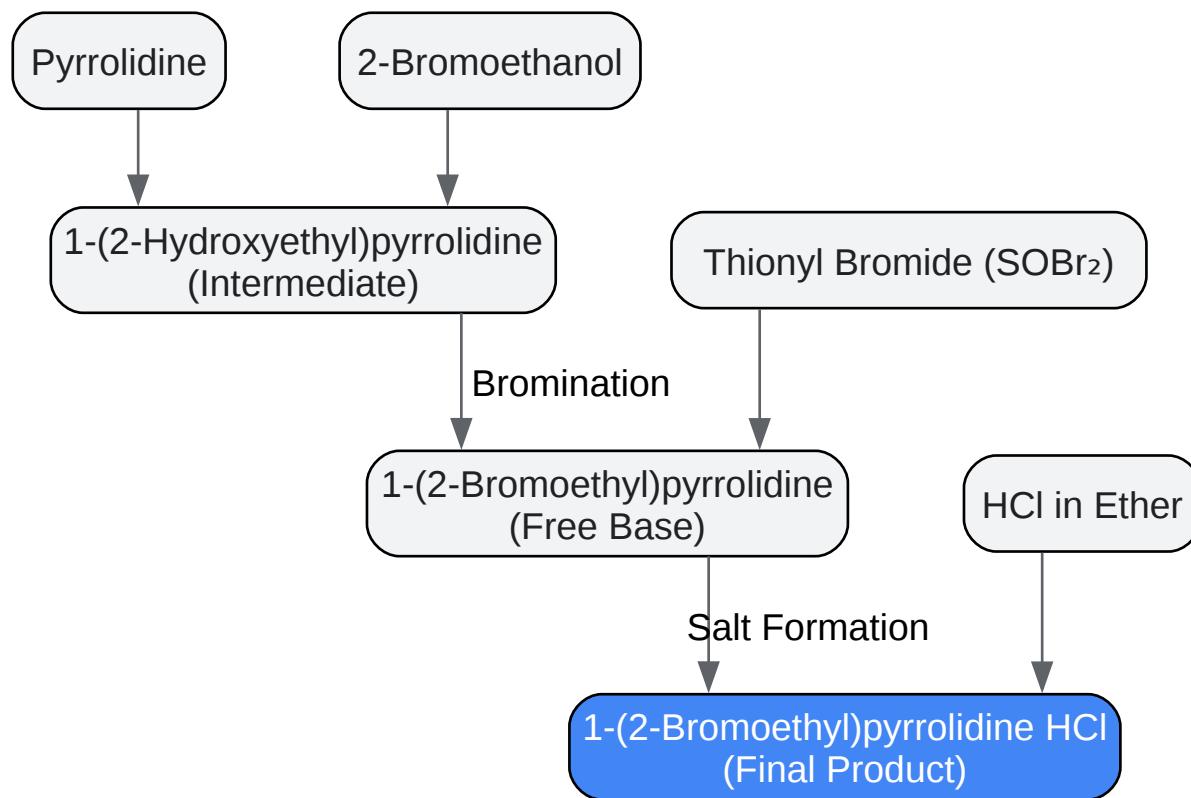
A thorough understanding of a reagent's fundamental properties is the bedrock of its effective use in synthesis. **1-(2-Bromoethyl)pyrrolidine hydrochloride** is a crystalline solid whose utility is defined by the reactive bromoethyl group appended to the stable pyrrolidine ring.

Physicochemical and Spectroscopic Data

The key properties of the title compound are summarized below. This data is essential for reaction planning, stoichiometric calculations, and analytical characterization.

Property	Value	Source(s)
CAS Number	106536-48-5	[4][5][6]
Molecular Formula	C ₆ H ₁₃ BrClN	[4][5]
Molecular Weight	214.53 g/mol	[4][5]
IUPAC Name	1-(2-bromoethyl)pyrrolidine;hydrochloride	[4]
Appearance	White to off-white crystalline solid (typical)	N/A
Storage Conditions	Store at 2-8°C under an inert atmosphere (e.g., Argon)	[5][7]

Spectroscopic characterization is critical for confirming the identity and purity of the compound. While specific spectra depend on the acquisition conditions, the expected nuclear magnetic resonance (NMR) signals provide a unique fingerprint for the molecule's structure.


- ¹H NMR: Expected signals would include multiplets for the pyrrolidine ring protons (typically in the δ 1.8-3.5 ppm range) and two distinct triplets for the diastereotopic protons of the ethyl chain (-CH₂-Br and -N-CH₂-), with the protons adjacent to the bromine atom being the most downfield. A broad singlet corresponding to the hydrochloride proton (N-H⁺) would also be present at a significantly downfield chemical shift.
- ¹³C NMR: The spectrum would show four distinct signals for the carbon atoms of the pyrrolidine ring and two signals for the ethyl chain carbons.

Section 2: Synthesis and Purification

The synthesis of **1-(2-Bromoethyl)pyrrolidine hydrochloride** relies on fundamental principles of nucleophilic substitution. The following protocol is a representative method adapted from the synthesis of analogous haloalkylamines, illustrating the core chemical transformations.^[8]

Representative Synthesis Workflow

The overall strategy involves the initial formation of an intermediate alcohol, 1-(2-hydroxyethyl)pyrrolidine, via the nucleophilic attack of pyrrolidine on an epoxide or a 2-haloethanol, followed by the conversion of the hydroxyl group into a bromide. The final step is the formation of the hydrochloride salt for improved stability and handling.

A representative synthetic workflow.

Experimental Protocol: Synthesis

Causality Note: This protocol employs a two-step process. The initial reaction is a standard nucleophilic substitution where the pyrrolidine nitrogen attacks the electrophilic carbon of 2-bromoethanol. The subsequent bromination with an agent like thionyl bromide or phosphorus

tribromide is a classic method for converting alcohols to alkyl bromides. The use of anhydrous conditions in the second step is crucial to prevent hydrolysis of the brominating agent.

Materials:

- Pyrrolidine
- 2-Bromoethanol
- Thionyl Bromide (SOBr_2) or Phosphorus Tribromide (PBr_3)
- Anhydrous Dichloromethane (DCM)
- Anhydrous Diethyl Ether
- Hydrochloric Acid (2M solution in diethyl ether)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- Formation of the Intermediate Alcohol: In a round-bottom flask under a nitrogen atmosphere, dissolve pyrrolidine (1.0 eq.) in a suitable solvent like ethanol. Cool the solution to 0°C.
- Add 2-bromoethanol (1.1 eq.) dropwise to the cooled solution. Allow the reaction to warm to room temperature and stir for 12-18 hours.
- Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Remove the solvent under reduced pressure. The resulting residue is crude 1-(2-hydroxyethyl)pyrrolidine.
- Bromination: Dissolve the crude alcohol in anhydrous DCM and cool to 0°C.

- Slowly add thionyl bromide (1.2 eq.) dropwise. Caution: This reaction is exothermic and releases toxic gases (SO₂ and HBr). Perform this step in a well-ventilated fume hood.
- After addition, allow the mixture to stir at room temperature for 4-6 hours.
- Workup and Salt Formation: Carefully quench the reaction by pouring it over ice-cold saturated sodium bicarbonate solution.
- Extract the aqueous layer three times with DCM. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
- Filter the solution and concentrate under reduced pressure to obtain the crude free base, 1-(2-bromoethyl)pyrrolidine.
- Dissolve the crude free base in anhydrous diethyl ether and cool to 0°C.
- Add a 2M solution of HCl in diethyl ether dropwise until precipitation ceases.
- Collect the resulting white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield **1-(2-Bromoethyl)pyrrolidine hydrochloride**.

Experimental Protocol: Purification

Causality Note: Recrystallization is an effective method for purifying crystalline solids.^[8] The choice of solvent system is critical; the compound should be soluble in the hot solvent (e.g., isopropanol) and poorly soluble in the cold solvent, allowing for the formation of pure crystals upon cooling. An anti-solvent (e.g., di-isopropyl ether) can be added to induce precipitation.

Materials:

- Crude **1-(2-Bromoethyl)pyrrolidine hydrochloride**
- Isopropanol
- Di-isopropyl ether

Procedure:

- Dissolve the crude solid in a minimal amount of hot isopropanol.
- If the solution is colored, a small amount of activated charcoal can be added and the hot solution filtered to remove colored impurities.[9]
- Allow the solution to cool slowly to room temperature.
- If crystallization does not occur, place the flask in an ice bath or add di-isopropyl ether dropwise until the solution becomes cloudy.
- Allow the crystals to form completely, then collect them by vacuum filtration.
- Wash the filter cake with a small amount of cold isopropanol or di-isopropyl ether.
- Dry the purified crystals under vacuum.

Section 3: Chemical Reactivity and Applications in Drug Development

The primary utility of **1-(2-Bromoethyl)pyrrolidine hydrochloride** stems from its function as an electrophilic alkylating agent.[1] The carbon atom bonded to the bromine is electron-deficient, making it a prime target for attack by a wide range of nucleophiles. The hydrochloride salt form enhances the compound's stability and makes it easier to handle as a non-volatile solid; however, in most reactions, a base must be added to liberate the free amine, which is the reactive species, or to neutralize the HBr byproduct.[1]

Mechanism of Action: Nucleophilic Substitution

The core reaction is a bimolecular nucleophilic substitution (S_N2). A nucleophile (Nu^-) attacks the electrophilic carbon, displacing the bromide ion, which is an excellent leaving group. This reaction forges a new carbon-nucleophile bond.

Generalized S_N2 reaction mechanism.

Applications as a Pharmaceutical Intermediate

This reagent is a precursor for a multitude of pharmaceutical agents. Its utility is demonstrated in the synthesis of compounds where the pyrrolidinoethyl moiety is a key pharmacophoric

element. The chloro-analog is a documented precursor for drugs like the antihistamine Clemastine and the anticholinergic Procyclidine.^[8] The bromo-analog can be used similarly, often providing enhanced reactivity.

Example Application: Synthesis of an Ether-Linked Therapeutic Agent

The synthesis of many drugs involves an etherification step where an alcohol or phenol (R-OH) is alkylated. **1-(2-Bromoethyl)pyrrolidine** is an ideal reagent for this transformation.

Procedure Outline:

- Deprotonation: A suitable base (e.g., sodium hydride, potassium carbonate) is used to deprotonate the alcohol or phenol, generating a more potent alkoxide or phenoxide nucleophile. The choice of a non-nucleophilic base prevents competition with the primary reaction.
- Alkylation: **1-(2-Bromoethyl)pyrrolidine hydrochloride** is added, often along with an additional equivalent of base to neutralize the hydrochloride. The alkoxide attacks the bromoethyl group, displacing the bromide and forming the desired ether linkage.
- Workup and Purification: Standard aqueous workup and chromatographic purification yield the final product.

This strategy is fundamental in building complex molecules, including antihistamines and selective estrogen receptor modulators (SERMs).^[8]

Section 4: Safety, Handling, and Storage

As with any reactive chemical, proper handling of **1-(2-Bromoethyl)pyrrolidine hydrochloride** is paramount for laboratory safety.

Hazard Identification

Based on data for analogous compounds, **1-(2-Bromoethyl)pyrrolidine hydrochloride** should be handled as a hazardous substance.^{[10][11][12]}

- Health Hazards: Harmful if swallowed or inhaled. Causes skin irritation and serious eye irritation. May cause respiratory irritation.^[10]

- Physical Hazards: The material is hygroscopic and should be protected from moisture.[10]

Recommended Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[10]
- Personal Protective Equipment:
 - Eye/Face Protection: Wear chemical safety goggles or a face shield.[10][12]
 - Skin Protection: Wear impervious protective gloves (e.g., nitrile) and a lab coat.[10][12]
 - Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator.
- Safe Handling Practices: Avoid breathing dust. Wash hands thoroughly after handling. Prevent contact with skin and eyes. Keep away from incompatible materials such as strong oxidizing agents.[10][13]

Storage and Disposal

- Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[5][10] For long-term stability, store at 2-8°C under an inert gas.[5]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10]

Conclusion

1-(2-Bromoethyl)pyrrolidine hydrochloride is more than a simple chemical; it is a strategic tool for molecular construction in the pharmaceutical sciences. Its well-defined reactivity as an alkylating agent, combined with the desirable properties of the pyrrolidine scaffold, makes it an indispensable intermediate. By understanding its chemical properties, mastering its synthetic and purification protocols, and adhering to strict safety guidelines, researchers can effectively leverage this compound to build the next generation of therapeutic agents.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12440781, **1-(2-Bromoethyl)pyrrolidine hydrochloride**.
- ChemSrc. 1-(2-Bromoethyl)pyrrolidine.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 12440780, 1-(2-Bromoethyl)pyrrolidine.
- Ilyin, A., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. *Molecules*, 27(15), 4934.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 13561395, 1-(2-Bromoethyl)pyrrolidine-2,5-dione.
- Pharmaffiliates. **1-(2-Bromoethyl)pyrrolidine Hydrochloride**.
- Aboul-Enein, M.N., et al. (1990). Synthesis and Analgesic Potential of Some Substituted Pyrrolidines. *Journal of Islamic Academy of Sciences*, 3(3), 180-184.
- Ielo, L., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. *IRIS UniPA*.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 81668, 1-(2-Chloroethyl)pyrrolidine hydrochloride.
- Detsi, A., et al. (2007). Synthesis of New Optically Active 2-Pyrrolidinones. *Molecules*, 12(5), 1047-1061.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]
- 4. 1-(2-Bromoethyl)pyrrolidine hydrochloride | C6H13BrClN | CID 12440781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-(2-BROMOETHYL)-PYRROLIDINE HYDROCHLORIDE CAS#: 106536-48-5 [m.chemicalbook.com]
- 6. 1-(2-Bromoethyl)pyrrolidine hydrochloride | 106536-48-5 [sigmaaldrich.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. echemi.com [echemi.com]
- 13. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Introduction: The Strategic Importance of the Pyrrolidinylethyl Moiety]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b033933#1-2-bromoethyl-pyrrolidine-hydrochloride-cas-number-106536-48-5>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com